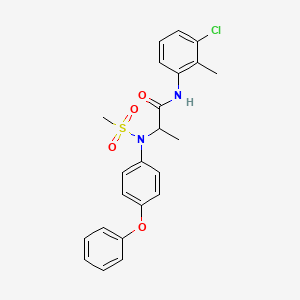

![molecular formula C14H15F3N4S B4023461 N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4023461.png)

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, often involves oxidative S-N bond formation strategies. For example, an efficient synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas has been reported. This method utilizes phenyliodine(III) bis(trifluoroacetate), highlighting a metal-free approach, broad substrate scope, very short reaction times, good to excellent yields, and the use of simple starting materials (Mariappan et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, a study on 1-(Methyldithiocarbonyl)imidazole indicated its efficacy as a thiocarbonyl transfer reagent for the synthesis of substituted thioureas, providing insights into the molecular arrangement and interaction within these compounds (Mohanta et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving thioureas demonstrate the compound's versatility in organic synthesis. For example, the regioselective oxidative C–H functionalization synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas, using phenyliodine(III) bis(trifluoroacetate) as the oxidant, showcases the potential for creating biologically potent molecules through a metal-free approach with a broad substrate scope (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties of thiourea derivatives are often studied through spectroscopic techniques. A study involving spectroscopic characterization and density functional theory (DFT) calculations on 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea provided insights into the vibrational wave numbers, molecular structure parameters, and nonlinear optical properties, highlighting the molecule's charge transfer possibilities (War et al., 2017).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity and interaction with other molecules, can be assessed through computational studies. Molecular dynamics simulations and DFT calculations have been employed to explore the reactive and optoelectronic properties of compounds like 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, providing valuable information on their stability, charge distribution, and potential applications (War et al., 2017).

Wissenschaftliche Forschungsanwendungen

Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease Detection

The compound, as a part of the radiolabeled glutaminyl cyclase inhibitor [11C]PBD150, was evaluated for its potential in detecting Alzheimer's disease prior to amyloid β aggregation. Despite its inability to permeate the blood-brain barrier, its therapeutic effects in mice suggest alternative mechanisms of action outside the central nervous system (Allen F. Brooks et al., 2015).

Synthesis and Biological Activity Studies

The compound has been involved in the synthesis and evaluation of various derivatives for biological activities. For instance, it has been used in the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation, demonstrating a metal-free approach with broad substrate scope and high yields (A. Mariappan et al., 2016). Similarly, N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized, showcasing the compound's utility in producing biologically potent derivatives (A. Mariappan et al., 2016).

Regioselective Cyclization Studies

Research on the regioselectivity of cyclization reactions involving this compound has provided insights into the creation of potential drugs, highlighting the importance of confirming synthesized compounds' structures through modern research methods (L. Perekhoda et al., 2017).

Cytotoxic and Anti-HIV Studies

A series of derivatives incorporating the compound were synthesized and evaluated for their cytotoxicity against MT-4 cells and anti-HIV properties. These studies contribute to the understanding of the compound's potential in designing novel bioactive analogs (Anna Bielenica et al., 2017).

Spectroscopic and DFT Studies

Spectroscopic characterization and Density Functional Theory (DFT) calculations have been conducted on derivatives of this compound, assessing their reactive and optoelectronic properties. These studies offer a foundation for understanding the compound's physical and chemical characteristics, providing a basis for further application in various fields (J. A. War et al., 2017).

Eigenschaften

IUPAC Name |

1-(3-imidazol-1-ylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4S/c15-14(16,17)11-3-1-4-12(9-11)20-13(22)19-5-2-7-21-8-6-18-10-21/h1,3-4,6,8-10H,2,5,7H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXYTKRGLGDCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NCCCN2C=CN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

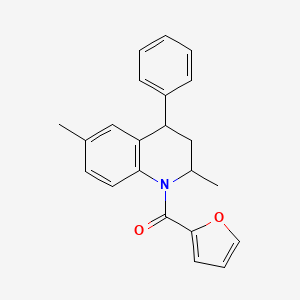

![5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4023392.png)

![1-(4-bromophenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4023396.png)

![N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4023398.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4023401.png)

![N-allyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023403.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)

![3-allyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4023420.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B4023428.png)

![3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4023430.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4023445.png)

![1-benzyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023453.png)

![1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B4023476.png)